![molecular formula C14H10BrFO3 B6360569 3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid CAS No. 743467-23-4](/img/structure/B6360569.png)
3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid
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Overview
Description
3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid is a chemical compound with the molecular formula C₁₄H₁₂O₃ . Its average mass is approximately 228.24 Da . The compound consists of a benzoic acid core with a bromine atom at position 6 and a fluorine atom at position 2. The benzyloxy group is attached to the benzene ring, providing additional functionality .
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the boronic acid coupling reaction , specifically the Suzuki–Miyaura coupling . In this process, a boronic acid derivative (such as 3-(benzyloxy)phenylboronic acid) reacts with a brominated or fluorinated aryl halide in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with substituents. The benzyloxy group (C₆H₅CH₂O) is attached to one of the carbon atoms, while the bromine and fluorine atoms occupy specific positions on the ring. The overall geometry and bond angles play a crucial role in its reactivity and interactions with other molecules .
Scientific Research Applications
3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid is widely used in scientific research due to its versatile nature. It has been used in a variety of biochemical and physiological studies. This compound has been used as a substrate in enzyme assays and as an inhibitor of various enzymes. It has also been used in studies of protein-protein interactions and as a tool to study the structure and function of proteins. In addition, this compound has been used in studies of cell signaling pathways and in studies of the effects of drugs on cells.
Mechanism of Action
Target of Action
Benzylic compounds are known to interact with various biological targets, often acting as precursors in the synthesis of more complex molecules .
Mode of Action
The mode of action of 3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid is likely to involve interactions at the benzylic position. Benzylic halides typically react via an SN2 pathway for primary halides, and an SN1 pathway for secondary and tertiary halides, facilitated by the resonance stabilization of the carbocation . The bromine atom in the compound can be replaced via nucleophilic substitution, leading to changes in the compound’s properties .
Biochemical Pathways
For instance, they can undergo oxidation and reduction reactions, converting electron-withdrawing functions into electron-donating groups .
Result of Action
Benzylic compounds are often involved in the synthesis of more complex molecules, suggesting that they may play a role in various biochemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species, pH, temperature, and solvent conditions can affect the compound’s reactivity and stability .
Advantages and Limitations for Lab Experiments
The use of 3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of biochemical and physiological studies. In addition, this compound is relatively inexpensive and can be synthesized using a variety of methods. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound can be toxic if not handled properly, and it can also be difficult to synthesize in large quantities.
Future Directions
The use of 3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid in scientific research is still in its early stages, and there are many potential future directions for this compound. One potential future direction is the use of this compound in drug development. This compound has been used as an intermediate in drug synthesis, and it could be used to develop new drugs that target specific enzymes or proteins. In addition, this compound could be used to study the structure and function of proteins and to develop new methods for drug delivery. Finally, this compound could be used to study the effects of drugs on cells and to develop new treatments for various diseases.
Synthesis Methods
3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid can be synthesized using a variety of methods. The most common method is the Grignard reaction, which involves the reaction of a Grignard reagent with a halogenated aromatic compound. The Grignard reagent is usually prepared by the reaction of an alkyl halide with magnesium in an ether solvent. The halogenated aromatic compound is usually bromo-2-fluorobenzoic acid. The reaction between the Grignard reagent and the halogenated aromatic compound yields this compound. Other methods for the synthesis of this compound include the Wittig reaction, the Mitsunobu reaction, and the Suzuki coupling reaction.
properties
IUPAC Name |
6-bromo-2-fluoro-3-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBFGBUGEGNQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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